Tankyrase-2 Inhibition Potency of 2-Aryl-5,6,7,8-tetrahydroquinazolin-4-one Scaffold vs. 2-Aryl-7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-one Scaffold
The target compound belongs to the 2-aryl-5,6,7,8-tetrahydroquinazolin-4-one series, which has been directly compared with the corresponding 2-aryl-7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-one series in a tankyrase-2 enzymatic assay [1]. The tetrahydroquinazolinone series exhibited IC₅₀ values of 172–560 nM, whereas the thiopyrano series was markedly more potent with IC₅₀ values of 8–38 nM [1]. This represents a 4.5- to 70-fold potency differential attributable solely to the saturated core structure.
| Evidence Dimension | Tankyrase-2 (TNKS-2) enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | 2-Aryl-5,6,7,8-tetrahydroquinazolin-4-one series: IC₅₀ = 172–560 nM |
| Comparator Or Baseline | 2-Aryl-7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-one series: IC₅₀ = 8–38 nM |
| Quantified Difference | 4.5-fold to 70-fold lower potency for the tetrahydroquinazolinone core |
| Conditions | Biochemical tankyrase-2 inhibition assay; synthesized compounds tested in parallel; conference abstract reporting pooled series data |
Why This Matters
For screening programs requiring moderate tankyrase-2 affinity to avoid pan-PARP toxicity, the tetrahydroquinazolinone core offers a distinct potency window that cannot be replicated by the more potent thiopyrano analogs without additional structural tuning.
- [1] Kenny, M.B.C.; Cheng, K.K.Y.; Cheung, J.Y.C.; Fung, S.K.M.; Kumpan, E.; Nathubhai, A.; Threadgill, M.D. Comparison of the inhibition of tankyrase-2 by 2-aryl-7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-ones and 2-aryl-5,6,7,8-tetrahydroquinazolin-4-ones. Poster presented at: 23rd Conference of the Groupement des Pharmacochimistes de l'Arc Atlantique (GP2A); 2015 Aug 26–27; Muenster, Germany. View Source
